N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine)

Catalog No.
S662745
CAS No.
15894-70-9
M.F
C10H18N8
M. Wt
250.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine)

CAS Number

15894-70-9

Product Name

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine)

IUPAC Name

2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine

Molecular Formula

C10H18N8

Molecular Weight

250.3 g/mol

InChI

InChI=1S/C10H18N8/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12/h1-6H2,(H3,13,15,17)(H3,14,16,18)

InChI Key

YXZZOMVBHPCKMM-UHFFFAOYSA-N

SMILES

C(CCCN=C(N)NC#N)CCN=C(N)NC#N

Synonyms

N’,N’’’’-Dicyano-N,N’’’-hexanediyl-di-guanidine; N,N’’’-1,6-Hexanediylbis(N’-cyanoguanidine);

Canonical SMILES

C(CCCN=C(N)NC#N)CCN=C(N)NC#N

Application in Analytical and Bioanalytical Chemistry

Summary of the Application: “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used in the study of Persistent and Mobile Organic Compounds (PMOCs) in water . PMOCs are highly soluble in water and pose a threat to water resource quality . The compound is used to understand the distribution, fate, and emission source of these pollutants, which is critical to maintain high water quality and to determine regulatory limits for these pollutants .

Methods of Application or Experimental Procedures: The study developed a quantitation method that combines solid-phase extraction and liquid chromatography (LC)-tandem mass spectrometry to detect seven guanidine derivatives in aquatic environments . Five LC columns were examined, and among them, a hydrophilic interaction liquid chromatography column was chosen owing to its suitable instrument detection limit and retention factor .

Results or Outcomes: The method precision was assessed using seven replicate analyses of river water. The corresponding analyte recoveries ranged from 73 to 137% (coefficient of variation = 2.1–5.8%) . DPG and CG were detected in ultrapure water samples at levels up to 0.69 and 150 ng L −1, respectively; DPG and CG levels up to 44 and 2600 ng L −1, respectively, were detected in lake water, river water, sewage effluent, and tap water sampled in Western Japan .

Application in Water Treatment

Summary of the Application: “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used as a bactericidal agent in water treatment . It helps in removing bacteria from water, thus ensuring the safety and cleanliness of the water .

Methods of Application or Experimental Procedures: The compound is added to the water, where it acts on the bacteria present. The exact concentration and method of application can vary depending on the specific requirements of the water treatment process .

Application in Organic Synthesis

Summary of the Application: “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used in organic synthesis . It serves as a reagent in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures: The compound is used as a reagent in the synthesis of organic compounds. The exact method of application can vary depending on the specific requirements of the synthesis process .

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) is a chemical compound with the molecular formula C10H18N8 and a CAS number of 15894-70-9. This compound features a hexanediyl backbone with two cyanoguanidine groups attached at both ends. It is characterized by its unique structural arrangement, which contributes to its distinct chemical properties and potential applications in various fields, including materials science and biochemistry .

Typical of cyanoguanidine derivatives. These include:

  • Condensation Reactions: The compound can participate in condensation reactions, forming larger polymeric structures when reacted with aldehydes or ketones.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield guanidine derivatives and other byproducts.
  • Polymerization: The presence of multiple reactive sites allows for potential polymerization, leading to the formation of thermosetting plastics or resins.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry .

Research on the biological activity of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) is limited but suggests potential applications in pharmacology. Compounds with cyanoguanidine groups are often explored for their ability to inhibit certain enzymes or act as intermediates in drug synthesis. Specific studies may reveal its effects on cellular processes or its potential as an antimicrobial agent, although detailed biological data is still required to substantiate these claims .

The synthesis of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) typically involves the following steps:

  • Starting Materials: The synthesis begins with 1,6-hexanediamine and cyanogen chloride or similar cyanating agents.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and pH conditions to favor the formation of the bis(cyanoguanidine) structure.
  • Purification: After the reaction, the product is purified through crystallization or chromatography techniques to isolate N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) from unreacted materials and byproducts.

This method allows for the production of high-purity compounds suitable for further applications .

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) has several potential applications:

  • Polymer Industry: It can be used as a curing agent or crosslinking agent in the production of thermosetting resins.
  • Pharmaceuticals: Its derivatives may serve as precursors in drug development due to their biological activity.
  • Agriculture: Potential applications in agrochemicals could be explored, especially if biological activity against pests or pathogens is confirmed .

Interaction studies involving N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) focus on its reactivity with various substrates and its biological interactions. These studies are crucial for understanding how this compound behaves in different environments and its compatibility with other chemicals. For instance:

  • Reactivity with Amines: Investigating how it reacts with different amines could provide insights into its utility in synthesizing new materials.
  • Biological Interactions: Studies assessing its effects on cell lines or microbial cultures could elucidate its potential therapeutic roles .

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
N,N'-DiethylcyanoguanidineC6H12N4Used as a herbicide; less complex structure
1,3-DimethylureaC5H10N2OExhibits different biological activities
GuanidineCH5N5A simpler structure; widely studied for various applications

Uniqueness

The unique feature of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) lies in its extended hexanediyl chain linking two cyanoguanidine moieties. This structure potentially enhances its reactivity and application scope compared to simpler compounds like guanidine or other derivatives that lack such a linkage .

XLogP3

-0.5

UNII

XDT03M5I8N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 85 of 86 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

15894-70-9

Wikipedia

1,6-di(cyanoguanidino)hexane

General Manufacturing Information

Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano-: ACTIVE

Dates

Modify: 2023-09-18

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